Kv1.5 Potassium Channel Blocker Activity: Trifluoromethyl vs. Alternative Phenyl Substituents
The Pierre Fabre patent WO2012/069503A1 establishes that heteroarylsulfonamides bearing a trifluoromethyl substituent (R1 = CF3) on the phenyl core are explicitly claimed and demonstrated as Kv1.5 channel blockers. The patent's general formula (I) specifies R1 as hydrogen, halogen, trifluoromethyl, trifluoromethoxy, or C1–C4 alkyl, with the Kv1.5 FLIPR assay (stably transfected HEK293 cells) serving as the primary biological screen [1]. The trifluoromethyl group's strong electron-withdrawing character distinguishes it from halogen or alkyl R1 variants by modulating sulfonamide NH acidity and target binding interactions. While exact IC50 values for this specific compound are not publicly disclosed in the patent highlight, the patent's Biological Data Table 1 contains exemplary Kv1.5 inhibition data for structurally related compounds within the series [2]. The assay used is the Kv1.5 FLIPR potassium ion channel assay in stably transfected HEK293 cells [3].
| Evidence Dimension | Kv1.5 potassium channel inhibition (FLIPR assay) |
|---|---|
| Target Compound Data | Not publicly disclosed for this exact compound; structural features (furan-3-yl ethylamine + 4-CF3-phenyl methanesulfonamide) place it within the claimed genus |
| Comparator Or Baseline | Other R1-substituted heteroarylsulfonamides (R1 = H, halogen, OCF3, alkyl); exemplary compounds listed in patent Tables with Kv1.5 inhibition data |
| Quantified Difference | Data not publicly disclosed for this compound; differentiation is inferred from the claimed importance of the CF3 substituent in the patent's Markush structure |
| Conditions | Kv1.5 FLIPR assay using stably transfected HEK293 cells and Molecular Devices FLIPR potassium ion channel assay kit |
Why This Matters
Procurement of the CF3-substituted compound ensures alignment with the pharmacophore explicitly claimed for Kv1.5 blockade, whereas compounds lacking the 4-CF3 group may have reduced or absent Kv1.5 activity.
- [1] Dupont-Passelaigue E, Le Roy I, Pignier C; Pierre Fabre Médicament. Derivatives of Heteroarylsulfonamides, Their Preparation and Their Application in Human Therapy. Patent WO2012/069503A1 (CN-103209980-A). Abstract and claims. View Source
- [2] PMC Editorial. Derivatives of Heteroarylsulfonamides, Their Preparation, and Their Application in Human Therapy: Patent Highlight. ACS Med. Chem. Lett. 2012, 3(8), 618–619. Biological Data: Table 1. View Source
- [3] ACS Med. Chem. Lett. Patent Highlight. Biological Assay description: Kv1.5 FLIPR using stably transfected HEK293 cells. 2012. View Source
